tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate
Overview
Description
tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate is a chemical compound with the molecular formula C11H22N2O2. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with trans-3-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl N-methylcarbamate
Uniqueness
tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate is unique due to its specific structural features, such as the trans-3-methylpiperidin-4-yl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Biological Activity
Tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various therapeutic contexts.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 215.3 g/mol. It features a tert-butyl group linked to a carbamate moiety, which is further connected to a trans-3-methylpiperidine structure. The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity and solubility.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. It has shown efficacy against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The structural characteristics suggest that it may interact with bacterial cell walls or essential metabolic pathways, although specific mechanisms require further investigation .
Anticancer Potential
In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that derivatives of piperidine compounds can inhibit microtubule assembly, suggesting a mechanism for inducing apoptosis in cancer cells. For instance, certain piperidine derivatives have been shown to enhance caspase-3 activity in breast cancer cell lines, indicating their role in promoting programmed cell death .
The exact mechanisms by which this compound exerts its biological effects are still under exploration. Preliminary studies suggest that it may interact with specific receptors or enzymes within biological systems, influencing pathways related to inflammation and pain perception. Techniques such as molecular docking and binding assays are essential for elucidating these interactions comprehensively .
Case Studies and Experimental Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity : A study showed that compounds similar to this compound had significant antibacterial effects against MRSA, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations .
- Anticancer Activity : Research on piperidine derivatives indicated that certain compounds could induce apoptosis in MDA-MB-231 breast cancer cells through microtubule destabilization. These findings highlight the potential of carbamate derivatives in cancer therapy .
Comparative Analysis
A comparative analysis of related compounds can provide further insights into the unique properties of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl methyl(piperidin-4-yl)carbamate | Methyl group instead of methyl | Potentially different pharmacological profiles |
Tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate | Different stereochemistry | May exhibit distinct biological activities |
Tert-butyl N-[rel-(3R,4R)-3-methoxypiperidin-4-yl]carbamate | Related stereoisomer | Variations in efficacy and selectivity |
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSNRJGZDUFKQT-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168896 | |
Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473839-07-5 | |
Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473839-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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